Mercury, (acetato-O)(2-hydroxyethyl)-

Description

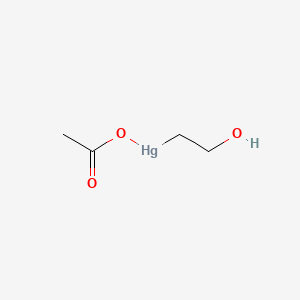

Mercury, (acetato-O)(2-hydroxyethyl)- is an organomercury compound characterized by a mercury atom coordinated to an acetato group (bound via oxygen) and a 2-hydroxyethyl substituent. This compound falls under the broader category of organomercurials, which have historically been used in industrial and pharmaceutical applications, though many are now restricted due to their high toxicity and environmental persistence .

Properties

CAS No. |

4665-55-8 |

|---|---|

Molecular Formula |

C4H8HgO3 |

Molecular Weight |

304.70 g/mol |

IUPAC Name |

acetyloxy(2-hydroxyethyl)mercury |

InChI |

InChI=1S/C2H4O2.C2H5O.Hg/c1-2(3)4;1-2-3;/h1H3,(H,3,4);3H,1-2H2;/q;;+1/p-1 |

InChI Key |

HAUCHNGBIDEBOQ-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)O[Hg]CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mercury, (acetato-O)(2-hydroxyethyl)- typically involves the reaction of mercury salts with acetic acid and 2-hydroxyethanol. The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using mercury acetate and 2-hydroxyethanol under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Types of Reactions:

Oxidation: Mercury, (acetato-O)(2-hydroxyethyl)- can undergo oxidation reactions, where the mercury center is oxidized to higher oxidation states.

Reduction: The compound can also be reduced, typically using reducing agents like sodium borohydride.

Substitution: Substitution reactions may occur, where the acetate or 2-hydroxyethyl groups are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Sodium borohydride and other hydride donors are frequently used.

Substitution: Various nucleophiles can be employed under appropriate conditions to achieve substitution.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) compounds, while reduction may produce elemental mercury or mercury(I) compounds.

Scientific Research Applications

Mercury, (acetato-O)(2-hydroxyethyl)- has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and catalysis.

Biology: The compound is studied for its interactions with biological molecules and potential use in biochemical assays.

Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of certain diseases.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which Mercury, (acetato-O)(2-hydroxyethyl)- exerts its effects involves the coordination of the mercury center with target molecules. This coordination can disrupt normal biological processes, leading to various effects. The molecular targets include enzymes and other proteins, and the pathways involved often relate to oxidative stress and cellular signaling.

Comparison with Similar Compounds

Phenylmercuric Acetate

- Chemical Formula : C₈H₈HgO₂ .

- Structure : Mercury bonded to an acetato group and a phenyl ring.

- Toxicity : Classified as "Acutely Hazardous" (EPA P092) with acute oral LD₅₀ values in rodents ranging from 20–40 mg/kg .

- Regulatory Status : Listed under hazardous waste regulations (e.g., EPA P092) and banned in consumer products due to neurotoxic and nephrotoxic effects .

Ethylmercuric Acetate

- Chemical Formula : C₄H₈HgO₂ .

- Structure : Mercury bonded to an acetato group and an ethyl chain.

- Toxicity : Reported LDL₀ (lowest lethal dose) of 29 mg/kg in cats, with OSHA exposure limits set at 0.01 mg/m³ (TWA) due to risks of mercury poisoning .

- Applications: Historically used as a fungicide and preservative, now heavily regulated .

Mercury, (acetato-O)(2-ethoxyethyl)-

- Chemical Formula : C₆H₁₂HgO₃ .

- Structure : Similar to the target compound but with an ethoxyethyl group instead of hydroxyethyl.

- Toxicity : Oral LD₅₀ of 33 mg/kg in mice, indicating moderate acute toxicity compared to phenylmercuric acetate .

Key Comparative Data

Toxicity and Bioavailability

- Hydroxyethyl vs. However, mercury’s affinity for sulfhydryl groups in proteins ensures significant toxicity regardless of substituents .

- Neurotoxicity: All organomercury compounds disrupt neurological function, but phenylmercuric acetate and ethylmercuric acetate are more extensively studied, showing irreversible damage at low doses .

Regulatory and Environmental Impact

- Mercury, (acetato-O)(2-hydroxyethyl)- : Explicitly banned in Toyota’s manufacturing standards (TMR SAS0126n) and listed in construction industry "red lists" due to hazardous waste concerns .

- Global Restrictions: The Minamata Convention targets organomercury compounds, including phenyl- and ethylmercury derivatives, for phase-out .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.